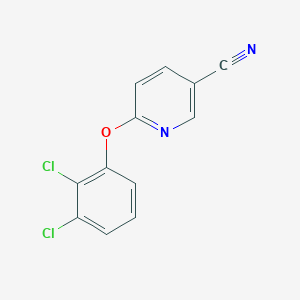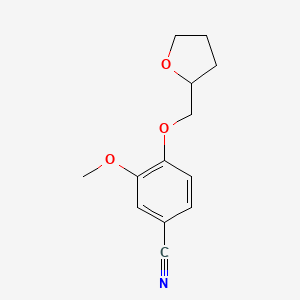![molecular formula C13H16ClNO3 B3363014 2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide CAS No. 1016806-53-3](/img/structure/B3363014.png)
2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide
Overview
Description
“2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide” is a research compound. It is a derivative of sulfonamides and benzodioxane . Sulfonamides are known for their antibacterial properties and are used in the pharmaceutical industry as antifungal, antimicrobial, anti-inflammatory, and anti-protozoal agents . Benzodioxane and its derivatives are identified as anti-hepatotoxic, anti-inflammatory, anti-helmintic, anti-arthritic, and antioxidant .
Synthesis Analysis
The synthesis of new sulfonamides and their N-substituted derivatives was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This was further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base to yield N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides .Molecular Structure Analysis
The structures of all synthesized derivatives were confirmed by spectroscopic techniques including IR, 1H NMR, and EI-MS . A significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of sulfamoyl group on C-6, was observed. The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Chemical Reactions Analysis
The antibacterial potential of these molecules was ascertained by biofilm inhibition study against Escherichia coli and Bacillus subtilis . The results revealed that two of the compounds were rather active inhibitors of these two pathogenic bacterial strains .Scientific Research Applications
Synthesis of Promising Antibacterial and Antifungal Agents
The compound 2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide and its derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. Some derivatives, especially 2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide, exhibited significant antibacterial and antifungal potential with low hemolytic activity, suggesting their suitability as therapeutic agents for infectious diseases (Abbasi et al., 2020).
Therapeutic Potential for Neurological Disorders
Potential Therapeutic Agents for Alzheimer's Disease and Type-2 Diabetes
Derivatives of this compound have shown moderate inhibitory potential against acetylcholinesterase and α-glucosidase enzymes. This activity suggests their potential use as therapeutic agents for conditions such as Alzheimer's disease and Type-2 diabetes. Specifically, certain compounds demonstrated moderate inhibitory activities with IC50 values comparable to standards, indicating their potential as therapeutic candidates for these diseases (Abbasi et al., 2019).
Mechanism of Action
While the exact mechanism of action for this compound is not specified in the sources, it is known that sulfonamides and benzodioxane derivatives have various biological activities. Sulfonamides are known to inhibit carbonic anhydrase and are useful in the treatment of Alzheimer’s disease . Benzodioxane derivatives are identified as anti-hepatotoxic, anti-inflammatory, anti-helmintic, anti-arthritic, and antioxidant .
Future Directions
The synthesis and study of these new sulfonamides and their N-substituted derivatives are aimed at treating Alzheimer’s disease . Given their potential as antibacterial agents , future research could explore their effectiveness against other bacterial strains and their potential applications in other therapeutic areas.
properties
IUPAC Name |
2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-9(14)13(16)15-5-4-10-2-3-11-12(8-10)18-7-6-17-11/h2-3,8-9H,4-7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXPZXVMMYNTDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC2=C(C=C1)OCCO2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



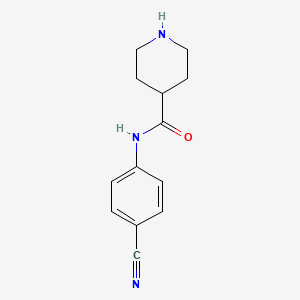
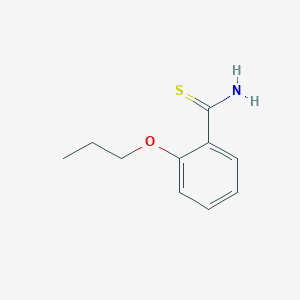
![4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid](/img/structure/B3362946.png)
![3-[(2-Phenoxyethoxy)methyl]aniline](/img/structure/B3362956.png)
![2-chloro-N-[4-(methylsulfanyl)phenyl]propanamide](/img/structure/B3362969.png)
![3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile](/img/structure/B3362976.png)
![3-[(Cyclohexyloxy)methyl]benzonitrile](/img/structure/B3362984.png)
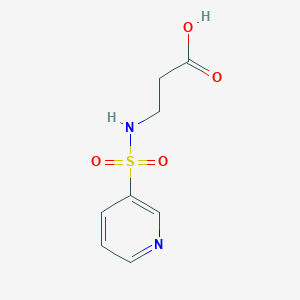
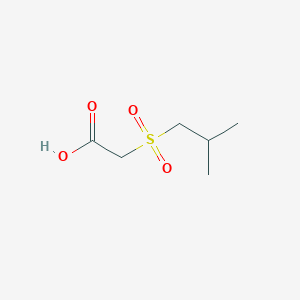
![2-chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one](/img/structure/B3362995.png)
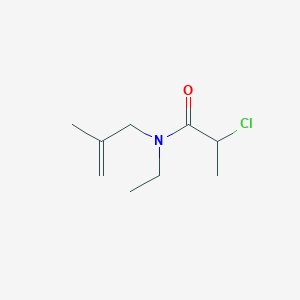
![4-[(Dimethylcarbamoyl)methanesulfonyl]benzoic acid](/img/structure/B3362999.png)
